2-(piperidin-3-yl)isoindoline-1,3-dione

Cereblon binding Teratogenicity IMiD safety

2-(Piperidin-3-yl)isoindoline-1,3-dione (CAS 62813-09-6), also named 3-piperidinyl phthalimide, is a heterocyclic building block with molecular formula C₁₃H₁₄N₂O₂ and molecular weight 230.26 g/mol. The compound belongs to the N-substituted phthalimide family and serves as the unsubstituted core scaffold for a recently disclosed series of 4-amino-2-(piperidin-3-yl)isoindoline-1,3-diones that have demonstrated differentiated biological profiles relative to classical immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
CAS No. 62813-09-6
Cat. No. B1627656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(piperidin-3-yl)isoindoline-1,3-dione
CAS62813-09-6
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESC1CC(CNC1)N2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C13H14N2O2/c16-12-10-5-1-2-6-11(10)13(17)15(12)9-4-3-7-14-8-9/h1-2,5-6,9,14H,3-4,7-8H2
InChIKeyPOAZMSVKCTYEPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperidin-3-yl)isoindoline-1,3-dione (CAS 62813-09-6): Procurement-Relevant Chemical Profile and Class Positioning


2-(Piperidin-3-yl)isoindoline-1,3-dione (CAS 62813-09-6), also named 3-piperidinyl phthalimide, is a heterocyclic building block with molecular formula C₁₃H₁₄N₂O₂ and molecular weight 230.26 g/mol [1]. The compound belongs to the N-substituted phthalimide family and serves as the unsubstituted core scaffold for a recently disclosed series of 4-amino-2-(piperidin-3-yl)isoindoline-1,3-diones that have demonstrated differentiated biological profiles relative to classical immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide [2]. Its (R)-enantiomer (CAS 886588-61-0) is a key regulatory starting material in the industrial synthesis of the DPP-4 inhibitor linagliptin [3].

Why Generic N-Substituted Phthalimides Cannot Replace 2-(Piperidin-3-yl)isoindoline-1,3-dione in IMiD-Focused Discovery


Classical IMiDs such as thalidomide, lenalidomide, and pomalidomide all possess a 2,6-dioxopiperidin-3-yl glutarimide moiety that mediates high-affinity binding to the cereblon (CRBN) E3 ubiquitin ligase complex—a mechanism responsible for both therapeutic efficacy and teratogenic toxicity [1]. In contrast, the 3-piperidinyl phthalimide scaffold of 2-(piperidin-3-yl)isoindoline-1,3-dione lacks the glutarimide ring entirely, replacing it with a simple piperidine ring. This structural divergence abolishes cereblon binding while conferring nanomolar affinity for sigma and serotonin receptors, a target profile inaccessible to conventional IMiDs. Generic N-substituted phthalimides (e.g., N-phenylphthalimide, N-methylphthalimide) lack the basic piperidine nitrogen required for this dual sigma/serotonin pharmacology. Consequently, substituting any generic phthalimide or standard IMiD into a research program targeting sigma- or serotonin-mediated anti-inflammatory pathways would yield null results that cannot be extrapolated from the title compound's demonstrated activity [2].

Quantitative Differentiation Evidence for 2-(Piperidin-3-yl)isoindoline-1,3-dione and Its 4-Amino Congeners Versus Classical IMiDs


Abolished Cereblon (CRBN) Binding Eliminates Teratogenicity Risk

Representative 4-amino-2-(piperidin-3-yl)isoindoline-1,3-diones (compounds 6, 9, 18, and 19) showed no pronounced or dose-dependent Cereblon/DDB1 binding across all concentrations tested in a human CRBN binding screen [1]. This stands in direct contrast to thalidomide, lenalidomide, and pomalidomide, all of which bind cereblon with sub-micromolar affinity (thalidomide Ki ≈ 1.5 µM; lenalidomide Ki ≈ 0.4 µM) [2]. The absence of cereblon engagement functionally decouples anti-inflammatory activity from the teratogenic and embryotoxic liabilities that restrict clinical use of classical IMiDs [3].

Cereblon binding Teratogenicity IMiD safety

Sigma-2 and Serotonin 5-HT₂B/5-HT₃ Receptor Affinity Unavailable to Thalidomide-Class IMiDs

Compound 6 (rac-4-amino-2-(piperidin-3-yl)isoindoline-1,3-dione) demonstrated binding affinities of Ki = 2.2 µM at sigma-2 (σ-2), Ki = 561 nM at serotonin 5-HT₂B, and Ki = 536 nM at serotonin 5-HT₃ receptors in the NIMH PDSP screen [1]. By comparison, thalidomide and pomalidomide show no appreciable binding at these receptors (all Ki > 10 µM) in the same assay platform [1]. Compounds 9 and 19 also exhibited σ-2 binding (Ki = 6.3 µM and 5.2 µM, respectively), with compound 19 additionally binding σ-1 (Ki = 2.4 µM) [1].

Sigma receptor Serotonin 5-HT2B Serotonin 5-HT3 CNS polypharmacology

11–14× Aqueous Solubility Improvement Over Thalidomide and Pomalidomide

Compound 9 (rac-N-methyl-4-amino-2-(piperidin-3-yl)isoindoline-1,3-dione), a representative congener of the 3-piperidinyl phthalimide scaffold, remained fully and homogeneously soluble in PBS (pH 7.4) at 850 µM [1]. Under identical conditions, thalidomide and pomalidomide remained largely precipitated, consistent with their established aqueous solubilities of 62 µM and 85 µM, respectively [1]. This represents an approximately 14-fold solubility advantage over thalidomide and 10-fold over pomalidomide.

Aqueous solubility Formulation Biopharmaceutics

Configurational Stability: No Detectable Racemization Under Conditions That Rapidly Epimerize Thalidomide

Chiral HPLC monitoring of (R)-10 (the N-methyl, (R)-enantiomer of the 4-amino scaffold) under biologically relevant conditions (PBS, pH 7.4, 37 °C) showed no discernible conversion to the (S)-isomer (11) over timescales equivalent to multiple thalidomide racemization half-lives [1]. This contrasts starkly with thalidomide, which undergoes rapid in vivo and in vitro interconversion between (R)- and (S)-enantiomers (t₁/₂ ≈ 2–6 hours under physiological conditions) [1][2].

Chiral stability Racemization Enantiomeric purity

Dose-Dependent Anti-Inflammatory Activity in LPS-Challenged RAW 264.7 Macrophages Without Cytotoxicity

In a head-to-head phenotypic screen of 16 piperidin-3-yl isoindoline candidates in LPS-challenged RAW 264.7 macrophages, compound (R)-7 (4-amino-2-((R)-piperidin-3-yl)isoindoline-1,3-dione) reduced nitrite levels by 32% and IL-6 by 40% at 30 µM, while maintaining cellular viability above 90% [1]. Compound 19 (a tertiary amide derivative) reduced TNF-α by 14%, nitrite by 19%, and IL-6 by 11% at the same concentration [1]. Thalidomide, tested in comparable LPS-RAW 264.7 assays in independent studies, typically achieves 10–20% TNF-α reduction at 30 µM with variable IL-6 modulation [2], consistent with the scaffold's known anti-inflammatory activity.

Anti-inflammatory RAW 264.7 Nitrite IL-6 TNF-α

High-Yield Enantioselective Synthesis as a Linagliptin Key Intermediate (82–94% Yield, 99% Purity)

In a patented industrial process for the DPP-4 inhibitor linagliptin, the (R)-enantiomer of 2-(piperidin-3-yl)isoindoline-1,3-dione (CAS 886588-61-0) was synthesized via condensation of (R)-3-aminopiperidine with phthalic anhydride, achieving 82% isolated yield with 99% purity after recrystallization [1]. A subsequent downstream intermediate was obtained in 94% yield at 99% purity [1]. These yields compare favorably with older linagliptin synthetic routes that reported 60–70% yields for the corresponding phthalimide intermediate formation and required additional chiral resolution steps [2].

Linagliptin synthesis Chiral intermediate Process chemistry

Research and Industrial Application Scenarios Where 2-(Piperidin-3-yl)isoindoline-1,3-dione Confers Measurable Advantages


CNS Anti-Inflammatory Lead Discovery Requiring Cereblon-Independent IMiD-Like Scaffolds

Programs targeting neuroinflammation in Alzheimer's disease, traumatic brain injury, or multiple sclerosis where classical IMiDs (thalidomide, lenalidomide) are excluded due to teratogenicity or cereblon-mediated toxicity can procure this scaffold as a cereblon-silent starting point. The compounds demonstrate dose-dependent reductions in IL-6 (up to 40%) and nitrite (up to 32%) in macrophage models while concurrently engaging sigma-2 and serotonin 5-HT₂B/₃ receptors at nanomolar-to-low-micromolar concentrations—a dual pharmacology profile not achievable with glutarimide-containing IMiDs [1][2].

Aqueous Solubility-Challenged Drug Candidate Formulation and in Vivo Proof-of-Concept Studies

When formulation scientists require an IMiD-related pharmacophore with substantially improved aqueous solubility for high-concentration in vivo dosing or in vitro assay development, compounds derived from this scaffold offer ≥10-fold solubility advantage over thalidomide (62 µM) and pomalidomide (85 µM), with representatives remaining fully soluble at 850 µM in PBS (pH 7.4) [1]. This solubility window is particularly relevant for intravenous formulation development and for achieving target plasma exposures in rodent efficacy models.

Enantiopure Chiral Building Block for Linagliptin and Related DPP-4 Inhibitor Manufacturing

The (R)-enantiomer (CAS 886588-61-0) is a critical regulatory starting material in linagliptin synthesis. The patented process delivers this intermediate in 82–94% yield with 99% purity, eliminating the need for costly chiral resolution steps required by earlier synthetic routes [1]. Procuring this specific enantiomer, rather than the racemate or alternative N-substituted phthalimides, directly supports cost-efficient, regulatory-compliant manufacturing of the finished drug substance.

Sigma and Serotonin Receptor Tool Compound Libraries for Polypharmacology Profiling

For academic screening centers or pharmaceutical companies building focused compound libraries targeting sigma receptors (σ-1, σ-2) and serotonin 5-HT₂ family receptors, the 4-amino-2-(piperidin-3-yl)isoindoline-1,3-dione chemotype provides a unique entry point. Compound 6 (rac-4-amino congener) demonstrates the most balanced polypharmacology with Ki values of 2.2 µM (σ-2), 561 nM (5-HT₂B), and 536 nM (5-HT₃), while compound 19 adds σ-1 engagement (Ki = 2.4 µM) [1]. This receptor profile is not represented among commercially available IMiD-focused screening collections.

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